molecular formula C13H20OS B7894577 1-[3-(n-Pentylthio)phenyl]ethanol CAS No. 1443304-46-8

1-[3-(n-Pentylthio)phenyl]ethanol

Cat. No.: B7894577
CAS No.: 1443304-46-8
M. Wt: 224.36 g/mol
InChI Key: XBOJWZGYLFKEOY-UHFFFAOYSA-N
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Description

1-[3-(n-Pentylthio)phenyl]ethanol is an organic compound with a complex chemical structure that has drawn attention in various scientific fields. It features a phenyl ring with an n-pentylthio group attached at the third position and an ethyl group bonded to the hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(n-Pentylthio)phenyl]ethanol typically involves the nucleophilic substitution reaction. A common route starts with 3-bromophenyl ethanone and sodium n-pentylthiolate, followed by reduction with a suitable reducing agent like sodium borohydride under specific conditions such as an ethanol solvent. The reaction yields the target compound with high purity and efficiency.

Industrial Production Methods

In industrial settings, the production of this compound might involve the use of continuous flow reactors to optimize yield and reduce costs. Catalysts like palladium on carbon can be employed to enhance reaction rates and achieve greater efficiency. Industrial-scale synthesis also focuses on minimizing waste and utilizing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[3-(n-Pentylthio)phenyl]ethanol undergoes several types of reactions:

  • Oxidation: : Converts the hydroxyl group to a ketone or carboxylic acid using reagents such as potassium permanganate.

  • Reduction: : The phenyl ring can be reduced under hydrogenation conditions with palladium catalysts.

  • Substitution: : The thiol group can participate in nucleophilic substitutions, where reagents like alkyl halides replace the thio group.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, dichromate in an acidic medium.

  • Reduction: : Sodium borohydride, lithium aluminum hydride in ethereal solvents.

  • Substitution: : Alkyl halides, often in the presence of a base like potassium carbonate.

Major Products

  • Oxidation Products: : Depending on the oxidation level, products could range from ketones to carboxylic acids.

  • Reduction Products: : Various hydrogenated derivatives of the parent compound.

  • Substitution Products: : New alkyl or aryl substituted derivatives.

Scientific Research Applications

1-[3-(n-Pentylthio)phenyl]ethanol has diverse applications in research:

  • Chemistry: : Utilized in organic synthesis as an intermediate for constructing more complex molecules.

  • Biology: : Investigated for its potential interactions with biological macromolecules, useful in studying protein-ligand interactions.

  • Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

  • Industry: : Applied as a specialty chemical in the formulation of advanced materials and coatings.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets within cells. It can influence signaling pathways by binding to specific proteins or enzymes, thus modifying their activity. For example, its interaction with certain kinases may lead to alterations in cell signaling cascades, influencing cell growth and apoptosis.

Comparison with Similar Compounds

1-[3-(n-Pentylthio)phenyl]ethanol can be compared to other compounds like:

  • 1-[3-(n-Hexylthio)phenyl]ethanol: : Similar structure but with a hexyl group instead of a pentyl, potentially leading to different biological activities.

  • 1-[3-(n-Pentylamino)phenyl]ethanol: : Substitution of the thio group with an amino group, significantly altering its reactivity and applications.

  • Phenylethanol: : Lacks the thio group, making it more chemically and biologically distinct.

The uniqueness of this compound lies in its specific functional groups and their positions, which confer unique reactivity and biological properties.

Properties

IUPAC Name

1-(3-pentylsulfanylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-3-4-5-9-15-13-8-6-7-12(10-13)11(2)14/h6-8,10-11,14H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOJWZGYLFKEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=CC=CC(=C1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401272567
Record name Benzenemethanol, α-methyl-3-(pentylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401272567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443304-46-8
Record name Benzenemethanol, α-methyl-3-(pentylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443304-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, α-methyl-3-(pentylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401272567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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